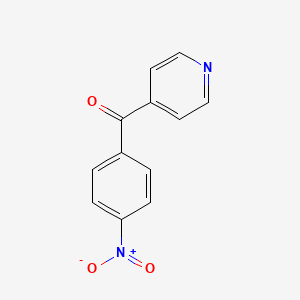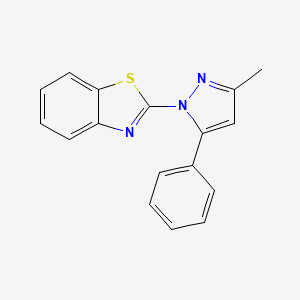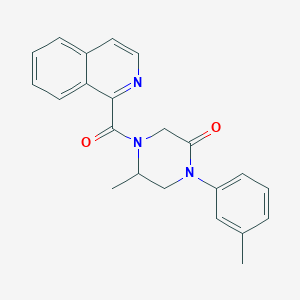![molecular formula C16H17FN4O B5580127 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13863934 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including those with modifications similar to 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl), have been utilized as molecular probes for the human A2A adenosine receptor (AR). These compounds, with their high affinity and selectivity, are used in pharmacological research to study A2A AR. Such probes are essential in understanding the receptor's role in various physiological processes and potential therapeutic applications (Kumar et al., 2011).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Research has indicated that certain analogs of pyrazolo[1,5-a]pyrimidin-7-amine, especially those with specific phenyl group substitutions, show potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis (Sutherland et al., 2022).
Cytotoxicity and Cancer Research
Studies have explored the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including their in vitro cytotoxic activity against various cancer cell lines. These compounds show potential in cancer research, particularly for their ability to inhibit the growth of cancerous cells, making them valuable in the development of new anticancer drugs (Hassan et al., 2014; Hassan et al., 2015).
Anti-Inflammatory and Anti-Cancer Activities
Pyrazolo[1,5-a]pyrimidine analogs have been synthesized with a focus on their anti-inflammatory and anti-cancer properties. Research in this area contributes to the development of new therapeutic agents that can effectively treat inflammation and cancer (Kaping et al., 2016).
Antagonists for Human A3 Adenosine Receptor
In the quest for improved receptor-ligand recognition, pyrazolo[4,3-d]pyrimidine derivatives have been structurally refined to become potent and selective antagonists for the human A3 adenosine receptor. Such advancements are significant in therapeutic applications where modulation of the A3 receptor is required (Squarcialupi et al., 2016).
Antibacterial Applications
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity. This research is essential in addressing the growing concern of bacterial resistance to existing antibiotics and the need for new antibacterial agents (Rahmouni et al., 2014).
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(10-22-2)19-16-9-14(12-5-3-4-6-13(12)17)20-15-7-8-18-21(15)16/h3-9,11,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUZSWYWFDYZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC2=CC=NN21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)
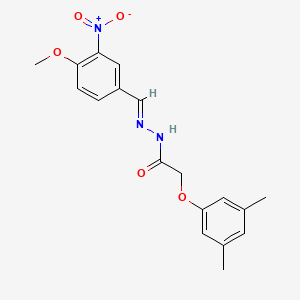
![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
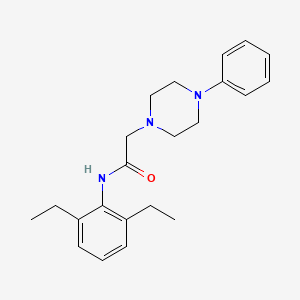
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-4(1H)-quinolinone hydrochloride](/img/structure/B5580099.png)
![4-(5-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5580105.png)
